2,2'-((9H-Fluorene-2,7-disulfonyl)bis(azanediyl))bis(4-(methylthio)butanoic acid)
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Overview
Description
2,2’-((9H-Fluorene-2,7-disulfonyl)bis(azanediyl))bis(4-(methylthio)butanoic acid): is a complex organic compound characterized by its unique structure, which includes a fluorene core, disulfonyl groups, and butanoic acid chains with methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((9H-Fluorene-2,7-disulfonyl)bis(azanediyl))bis(4-(methylthio)butanoic acid) typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts alkylation of biphenyl with cyclohexanone, followed by dehydrogenation.
Introduction of Disulfonyl Groups: The disulfonyl groups are introduced via sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
Attachment of Butanoic Acid Chains: The butanoic acid chains with methylthio substituents are attached through nucleophilic substitution reactions involving appropriate butanoic acid derivatives and thiol groups.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the methylthio groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and methylthio positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing reaction rates and selectivity.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its ability to interact with biological targets.
Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Additives: Incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 2,2’-((9H-Fluorene-2,7-disulfonyl)bis(azanediyl))bis(4-(methylthio)butanoic acid) exerts its effects involves:
Molecular Targets: Interaction with specific proteins or enzymes, potentially inhibiting or activating their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2’-((9H-Fluorene-2,7-disulfonyl)bis(azanediyl))bis(4-(ethylthio)butanoic acid): Similar structure but with ethylthio instead of methylthio groups.
2,2’-((9H-Fluorene-2,7-disulfonyl)bis(azanediyl))bis(4-(propylthio)butanoic acid): Similar structure but with propylthio groups.
Uniqueness
Structural Features: The presence of methylthio groups provides unique reactivity and interaction profiles compared to ethylthio or propylthio analogs.
Applications: The specific combination of functional groups in this compound may offer distinct advantages in catalysis, materials science, and biological applications.
Properties
Molecular Formula |
C23H28N2O8S4 |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
2-[[7-[(1-carboxy-3-methylsulfanylpropyl)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H28N2O8S4/c1-34-9-7-20(22(26)27)24-36(30,31)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)37(32,33)25-21(23(28)29)8-10-35-2/h3-6,12-13,20-21,24-25H,7-11H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
IQLXADOWFOBYAO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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